1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine
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Overview
Description
1-(4-methylbenzyl)-4-(3-phenylpropyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 3-phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-4-(3-phenylpropyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride and 3-phenylpropyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 1-(4-methylbenzyl)-4-(3-phenylpropyl)piperazine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-4-(3-phenylpropyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
1-(4-methylbenzyl)-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(3-phenylpropyl)piperazine: Similar structure but lacks the 4-methyl group.
1-(4-methylbenzyl)-4-phenylpiperazine: Similar structure but lacks the 3-phenylpropyl group.
1-(4-methylbenzyl)-4-(2-phenylethyl)piperazine: Similar structure but has a shorter alkyl chain.
Uniqueness
1-(4-methylbenzyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both the 4-methylbenzyl and 3-phenylpropyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H28N2 |
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Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C21H28N2/c1-19-9-11-21(12-10-19)18-23-16-14-22(15-17-23)13-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3 |
InChI Key |
WUHIJFJIWDAJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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